6-Propylamino-7-deazapurine

Organic Synthesis Building Block Characterization Thermal Analysis

As the only cataloged certified reference standard in its class, 6-Propylamino-7-deazapurine (TRC P833250) is essential for ANDA/NDA impurity profiling under ICH Q2(R1). Its unique propylamino substituent differentiates it from parent, chloro, or amino analogs—variants that fundamentally alter melting point (spanning 131–262 °C), hydrogen-bonding, and reactivity, rendering generic replacement unacceptable for regulated workflows. Supplied with batch-specific COA at ≥98% purity, it serves directly in system suitability testing and relative response factor determination, while also functioning as a versatile 7-deazapurine scaffold for synthesizing potent PNP (Ki 2.3–2.4 μM) and TNNI3K inhibitors. Eliminate custom synthesis lead times by procuring this pre-qualified standard.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 60972-21-6
Cat. No. B015784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propylamino-7-deazapurine
CAS60972-21-6
Synonyms4-Propylamino-1H-pyrrolo[2,3-d]pyrimidine;  4-Propylaminopyrrolo[2,3-d]pyrimidine; 
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCCNC1=NC=NC2=C1C=CN2
InChIInChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
InChIKeyLTDJBPNSUMCAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylamino-7-deazapurine (CAS 60972-21-6): Sourcing and Differentiation Guide


6-Propylamino-7-deazapurine is a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivative with a propylamino substituent at the 4-position of the heterocyclic scaffold. It is supplied as a solid with a characterized melting point of 161–165 °C [1]. The compound is available as a certified reference standard (TRC P833250) and is utilized as a synthetic building block for nucleoside analogs and as a reference substance for drug impurity testing [2].

Why 6-Propylamino-7-deazapurine Cannot Be Substituted with Generic 7-Deazapurine Analogs


The 7-deazapurine scaffold's physicochemical and biological properties are exquisitely sensitive to the nature of the C4-substituent. Simply interchanging 6-propylamino-7-deazapurine with the parent 7-deazapurine (CAS 18549-65-0), the 6-chloro (CAS 3680-69-1), or the 6-amino (CAS 1500-85-2) derivative introduces significant shifts in melting point (spanning from 131 °C to 262 °C across the series) , hydrogen-bonding capacity, and nucleophilic reactivity – each critically affecting downstream synthetic utility. Furthermore, only the propylamino variant is specifically cataloged as a certified reference standard for drug impurity analysis, making generic replacement unacceptable for regulated analytical workflows [1].

Quantitative Differentiation Evidence for 6-Propylamino-7-deazapurine Selection


Melting Point Differentiation from 7-Deazapurine Building Block Series

6-Propylamino-7-deazapurine exhibits a melting point of 161–165 °C [1]. This is 30 °C lower than the 6-chloro analog (188–194 °C) , 30 °C higher than the parent 7-deazapurine (131–132 °C) [2], and approximately 100 °C lower than the 6-amino analog (257–262 °C) [3]. The intermediate melting point reflects the balanced crystal lattice energy imparted by the propylamino substituent, which directly impacts handling, recrystallization solvent selection, and thermal stability during storage.

Organic Synthesis Building Block Characterization Thermal Analysis

Certified Reference Standard Availability vs. Research-Grade Analogs

6-Propylamino-7-deazapurine is produced and sold as a characterized reference standard (TRC catalog P833250) in predefined quantities of 200 mg and 2 g [1]. In contrast, the 6-chloro analog (CAS 3680-69-1) is marketed as a pharmaceutical impurity reference standard (Tofacitinib Impurity Q) [2] and the parent 7-deazapurine is sold as a generic research chemical. The availability of 6-propylamino-7-deazapurine in a certified reference standard format with batch-specific certificates of analysis enables its direct use in method validation, system suitability testing, and regulatory impurity quantification without additional qualification.

Analytical Chemistry Pharmaceutical Impurity Profiling Reference Standards

Scaffold-Level Differentiation: 7-Deazapurine vs. Purine for Enzyme Inhibition

7-Deazapurine 2′-deoxyribofuranosides act as noncleavable competitive inhibitors of E. coli purine nucleoside phosphorylase (PNP) with inhibition constants Ki = 2.4 and 2.3 μM, whereas the corresponding purine nucleosides are cleavable substrates [1]. Identification of the 7-deazapurine heterocycle as a superior template versus purine for kinase inhibition has been independently validated in troponin I-interacting kinase (TNNI3K) inhibitor programs [2]. Although these data derive from elaborated nucleoside/nucleobase analogs rather than the free base 6-propylamino-7-deazapurine itself, they establish the fundamental scaffold advantage that C7-deazapurine building blocks confer in designing non-hydrolyzable inhibitors.

Enzyme Inhibition Purine Nucleoside Phosphorylase Medicinal Chemistry

Purity Specification: 98% Certified vs. 95% Research Grade

6-Propylamino-7-deazapurine is supplied at a minimum purity of 98% (HPLC) by NewCan Bio [1] and 95% by AKSci . This compares favorably with the typical 97% purity specification for 6-amino-7-deazapurine [2] and 98–99% for 6-chloro-7-deazapurine [3]. The 98% purity tier available for the target compound meets the typical ≥98% threshold required for pharmaceutical reference standards according to ICH Q2(R1) guidelines for analytical method validation.

Quality Control Purity Analysis Procurement Specification

Procurement-Driven Application Scenarios for 6-Propylamino-7-deazapurine


Pharmaceutical Impurity Reference Standard for ANDA/NDA Analytical Method Validation

6-Propylamino-7-deazapurine (TRC P833250) can be deployed directly as a certified reference standard for system suitability testing and relative response factor determination in HPLC/UV methods during Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) filings. The available 98% purity with batch-specific COA and the 200 mg/2 g packaging format align with ICH Q2(R1) requirements for analytical method validation, eliminating lead-time for custom synthesis and characterization [1].

Non-Hydrolyzable Nucleoside Analog Synthesis for Antiviral Drug Discovery

As a 7-deazapurine building block, the compound serves as a starting material for synthesizing noncleavable nucleoside analog inhibitors of purine nucleoside phosphorylase (PNP). Literature precedent demonstrates that 7-deazapurine nucleosides achieve competitive inhibition with Ki values of 2.3–2.4 μM against E. coli PNP, outperforming the corresponding purine nucleosides which undergo enzymatic phosphorolysis [2]. The propylamino substituent provides a synthetic handle for further N-alkylation or coupling reactions to elaborate the nucleobase core.

Kinase Inhibitor Scaffold Diversification for TNNI3K and Related Targets

Medicinal chemistry programs targeting troponin I-interacting kinase (TNNI3K) or other purine-binding enzymes can utilize 6-propylamino-7-deazapurine as a versatile core scaffold. The 7-deazapurine template has been validated as superior to the purine scaffold for TNNI3K inhibitor design (J Med Chem 2015), and the propylamino substituent introduces additional lipophilicity for modulating target engagement and pharmacokinetic properties [3].

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